molecular formula C17H13IN2O2S B2689932 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 476285-23-1

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2689932
CAS No.: 476285-23-1
M. Wt: 436.27
InChI Key: TZMBMMJEFDYDHV-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that features a thiazole ring substituted with an iodophenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the formation of the thiazole ring followed by the introduction of the iodophenyl and phenoxyacetamide groups. One common method involves the reaction of 4-iodoaniline with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The iodophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The phenoxyacetamide moiety can form hydrogen bonds with active sites of enzymes, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is unique due to the combination of the thiazole ring, iodophenyl group, and phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMBMMJEFDYDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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